Daphnetin exhibits promising anti-cancer effects in various studies. Research suggests it can suppress the growth and proliferation of cancer cells through various mechanisms, including:
Daphnetin demonstrates antibacterial properties against various bacterial strains, including the common stomach ulcer-causing bacterium, Helicobacter pylori . This activity makes it a potential candidate for developing novel antibacterial agents.
Daphnetin exhibits anti-inflammatory and neuroprotective properties in animal models. Studies suggest it can:
Daphnetin, also known as 7,8-dihydroxycoumarin, is a naturally occurring compound belonging to the coumarin family. It is primarily isolated from plants of the genus Daphne, which are part of the Thymelaeaceae family. Daphnetin has a chemical formula of C₉H₆O₄ and features a coumarin-like backbone with two hydroxyl groups at positions 7 and 8, distinguishing it from other coumarins. This compound appears as an odorless and tasteless powder that is soluble in organic solvents like ethanol and methanol but has limited solubility in water .
Daphnetin's mechanism of action is multifaceted and depends on the specific biological context. Here are some potential mechanisms:
Daphnetin exhibits a wide range of biological activities:
Daphnetin can be synthesized through several methods:
Daphnetin has several applications in various fields:
Daphnetin interacts with various biological molecules:
Daphnetin shares structural similarities with several other compounds but possesses unique characteristics that distinguish it:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Coumarin | Basic coumarin structure | Lacks additional hydroxyl groups |
Umbelliferone | Hydroxycoumarin with one hydroxyl | Fewer hydroxyl groups; less potent antioxidant |
Scopoletin | Contains methoxy group | Different functional groups affecting solubility |
7-Hydroxycoumarin | Hydroxyl at position 7 | Similar but lacks hydroxyl at position 8 |
Daphnetin's unique arrangement of hydroxyl groups contributes significantly to its enhanced biological activity compared to these similar compounds. Its strong antioxidant capacity and specific anti-inflammatory effects make it a valuable compound for further research and application in health-related fields .
Daphnetin, systematically named 7,8-dihydroxy-2H-chromen-2-one, belongs to the hydroxycoumarins class of organic compounds, specifically categorized as a 7,8-dihydroxycoumarin. This compound carries the molecular formula C9H6O4 and maintains a molecular weight of 178.14 Da. The Chemical Abstracts Service (CAS) has assigned daphnetin the registry number 486-35-1, which serves as its unique chemical identifier in scientific databases worldwide. The compound's IUPAC name reflects its structural characteristics, indicating the presence of two hydroxyl groups positioned at the 7th and 8th carbon atoms of the coumarin backbone.
The structural configuration of daphnetin features a fused benzene ring system with an α-pyrone ring, characteristic of all coumarin derivatives. The InChI key for daphnetin is ATEFPOUAMCWAQS-UHFFFAOYSA-N, providing a standardized representation of its molecular structure. The compound exhibits specific physicochemical properties that contribute to its biological activity, including high solubility in organic solvents and moderate solubility in water. Daphnetin crystallizes as a white to yellow powder with a distinct melting point of 256°C, indicating its thermal stability under standard laboratory conditions.
Property | Value | Reference |
---|---|---|
Molecular Formula | C9H6O4 | |
Molecular Weight | 178.14 Da | |
CAS Number | 486-35-1 | |
Melting Point | 256°C | |
IUPAC Name | 7,8-dihydroxy-2H-chromen-2-one | |
InChI Key | ATEFPOUAMCWAQS-UHFFFAOYSA-N |
The compound's classification within the broader coumarin family places it among phenylpropanoids and polyketides, specifically within the coumarins and derivatives class. This taxonomic positioning reflects daphnetin's biosynthetic origins and its structural relationship to other naturally occurring coumarins. The presence of the two hydroxyl groups in the 7,8-positions distinguishes daphnetin from other coumarin derivatives and contributes significantly to its unique pharmacological profile. These structural features enable daphnetin to participate in various biochemical interactions, including hydrogen bonding and metal chelation, which are crucial for its biological activities.
The discovery and isolation of daphnetin traces back to the systematic investigation of plants belonging to the genus Daphne, from which the compound derives its name. Historical records indicate that daphnetin was first isolated from Daphne species, flowering shrubs comprising several dozen species found across Europe, Asia, and North Africa. The nomenclature "daphnetin" directly reflects its botanical origin, establishing a clear connection between the compound and its natural source material. Early phytochemical investigations of Daphne plants revealed the presence of multiple bioactive compounds, with daphnetin emerging as one of the most significant secondary metabolites.
The initial characterization of daphnetin occurred during systematic studies of coumarin derivatives in medicinal plants, where researchers sought to identify and isolate compounds responsible for the therapeutic properties traditionally attributed to Daphne species. Traditional Chinese medicine has historically utilized daphnetin-containing plants for treating various ailments, including rheumatoid arthritis and coagulopathy, establishing a foundation for modern scientific investigation. The compound's recognition in traditional medical systems provided early indicators of its potential therapeutic value, guiding subsequent research efforts.
Modern synthetic approaches to daphnetin production have been developed to overcome limitations associated with natural extraction. Chemists have established multiple synthetic pathways to facilitate large-scale production of daphnetin, addressing the challenges posed by limited natural availability. These synthetic methodologies have enabled expanded research into daphnetin's properties and applications, supporting both basic research and potential clinical development. The development of efficient synthetic routes represents a crucial advancement in making daphnetin more accessible for pharmaceutical research and potential therapeutic applications.
Daphnetin exhibits a relatively restricted natural distribution, primarily occurring in plants of the genus Daphne, which encompasses approximately 50-95 species of flowering shrubs distributed across temperate regions of Europe, Asia, and North Africa. The Thymelaeaceae family, to which Daphne belongs, shows a predominantly Southern Hemisphere distribution with notable concentrations in Australia and tropical Africa, though Daphne species specifically favor temperate northern regions. Within Daphne plants, daphnetin occurs as both the free compound and as glycosidic derivatives, most notably daphnin (daphnetin 7-β-D-glucopyranoside).
Beyond the Daphne genus, daphnetin has been identified in Matricaria chamomilla, commonly known as chamomile, expanding its natural occurrence beyond the original taxonomic family. This discovery in chamomile suggests that daphnetin biosynthesis may be more widespread than initially recognized, occurring in phylogenetically distinct plant lineages. Additional investigations have revealed daphnetin's presence in chickpea and watermelon, indicating its potential role as a biomarker for consumption of these food products. The compound's occurrence in diverse plant species suggests multiple evolutionary pathways for its biosynthesis and potential ecological functions.
The biosynthetic pathway leading to daphnetin formation involves enzymatic processes characteristic of coumarin metabolism in plants. Daphnetin can undergo enzymatic glycosylation catalyzed by O-dihydroxy coumarin 7-O-glucosyltransferase to yield daphnin, its 7-O-glucoside derivative. In Daphne odora and related species, daphnin formation occurs through conversion from p-glucosyl oxycinnamic acid, with subsequent potential conversion to 8-glucoside through transglucosidase activity. This enzymatic machinery demonstrates the sophisticated biochemical pathways plants employ to produce and modify coumarin derivatives like daphnetin.
The ecological significance of daphnetin in these plant species remains an active area of investigation, with potential roles including antimicrobial defense, herbivore deterrence, and allelopathic interactions with other plants. The compound's strong antibacterial properties observed in laboratory studies suggest that daphnetin may serve as a natural defense mechanism against pathogenic microorganisms in plant tissues. Understanding the natural distribution and ecological function of daphnetin provides important context for its pharmacological properties and guides strategies for sustainable sourcing or synthetic production for therapeutic applications.
Daphnetin is a naturally occurring coumarin derivative with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol [1] [2]. The compound is systematically named 7,8-dihydroxy-2H-chromen-2-one, reflecting its structural foundation as a benzopyran derivative [3]. The chemical structure consists of a fused ring system comprising a benzene ring and a pyran-2-one lactone ring, with hydroxyl groups positioned at the 7 and 8 positions of the benzene moiety [1] [4].
The structural framework of daphnetin represents a benzo-α-pyrone configuration, where the oxygen atom occupies position 1, followed by the carbonyl carbon at position 2 [13]. This arrangement creates a planar molecular geometry characteristic of coumarin compounds [25]. The presence of adjacent hydroxyl groups at positions 7 and 8 forms a catechol moiety, which is fundamental to the compound's chemical and biological properties [6] [13].
The molecular structure can be represented by the SMILES notation: C1=CC(=C(C2=C1C=CC(=O)O2)O)O, and the InChI key: ATEFPOUAMCWAQS-UHFFFAOYSA-N [4] [7]. The compound exhibits a polar surface area of 70.67000 Ų and an exact mass of 178.026611 Da [25].
Daphnetin presents as a white to light yellow crystalline solid that is odorless and tasteless under standard conditions [8] [26]. The compound exhibits a melting point of 265-268°C with decomposition, indicating thermal instability at elevated temperatures [8] [25]. The predicted density is 1.6 ± 0.1 g/cm³, while the predicted boiling point reaches 430.4 ± 45.0°C at 760 mmHg [25].
The solubility profile of daphnetin varies significantly across different solvents [8] [20]. In aqueous solutions, the compound demonstrates limited solubility with an equilibrium solubility of 176.7 μg/mL [8]. Solubility improves in organic solvents, with methanol showing an equilibrium solubility of 485.4 μg/mL and ethanol displaying solubility of 230.06 μg/mL [8]. The compound is also soluble in dimethyl sulfoxide, making it suitable for various analytical and research applications [4] [26].
The partition coefficient (LogP) values range from 0.77 to 0.884, indicating moderate lipophilicity [8] [25]. The predicted pKa value is 7.61 ± 0.20, suggesting that daphnetin exists in both protonated and deprotonated forms under physiological pH conditions [8]. The vapor pressure is negligible at 0.0 ± 1.1 mmHg at 25°C, indicating low volatility [25]. The compound exhibits an index of refraction of 1.689 and a flash point of 184.5 ± 22.2°C [25].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of daphnetin [6] [28]. In ¹H NMR spectra recorded in DMSO-d₆, the coumarin protons appear as characteristic doublets: H-3 at δ 6.19 (d, J=9.6 Hz) and H-4 at δ 7.90 (d, J=9.0 Hz) [28] [29]. The aromatic protons of the benzene ring are observed at δ 7.01 (d, J=8.4 Hz) for H-5 and δ 6.80 (t, J=7.8 Hz) for H-6 [29]. The hydroxyl groups appear as broad singlets at δ 9.33 and δ 10.01, confirming the presence of the catechol functionality [29].
¹³C NMR spectroscopy reveals the carbonyl carbon at δ 160.4, characteristic of the lactone functionality [28] [29]. The coumarin carbons appear at δ 111.2 (C-3) and δ 143.7 (C-4), while the hydroxylated carbons of the catechol group are observed at δ 149.7 (C-7) and δ 132.1 (C-8) [29]. These chemical shifts are consistent with the electron-withdrawing effects of the hydroxyl groups and the aromatic system [6].
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the structural features of daphnetin [9] [30]. The O-H stretching vibrations appear at 3572 cm⁻¹, indicating the presence of phenolic hydroxyl groups [30]. The carbonyl stretch of the lactone functionality is observed at 1718 cm⁻¹, while aromatic C=C stretches appear at 1573 cm⁻¹ [30]. Additional bands at 1073 cm⁻¹ correspond to C-O stretching vibrations [30].
Mass spectrometry analysis shows the molecular ion peak [M+H]⁺ at m/z 179, confirming the molecular formula [28] [30]. Ultraviolet-visible spectroscopy reveals absorption maxima at 320 nm and 385 nm in methanol [11]. The compound exhibits fluorescence properties with monomer emission at 445 nm and excimer formation at 535 nm under specific conditions [11].
Daphnetin exhibits significant chemical reactivity due to its catechol moiety and lactone functionality [13] [15]. The compound functions as a potent protein kinase inhibitor, demonstrating competitive inhibition with respect to adenosine triphosphate for epidermal growth factor receptor tyrosine kinase with an IC₅₀ value of 7.67 μM [15]. For serine/threonine-specific protein kinases, daphnetin shows IC₅₀ values of 9.33 μM for cyclic adenosine monophosphate-dependent protein kinase and 25.01 μM for protein kinase C [15].
The compound undergoes enzymatic glucuronidation reactions catalyzed by UDP-glucuronosyltransferases, particularly UGT1A6 and UGT1A9 isoforms [29]. This biotransformation results in the formation of 7-O-glucuronide and 8-O-glucuronide metabolites, representing the primary metabolic pathways [29]. The catechol group is also susceptible to methylation by catechol-O-methyltransferase, contributing to metabolic elimination [6].
Daphnetin demonstrates strong antioxidant properties through multiple mechanisms [6] [17]. The compound exhibits free radical scavenging activity with an EC₅₀ value of 46.20 μM in 2,2'-diphenyl-1-picrylhydrazyl assays [6]. In 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulfonate) cation assays, the EC₅₀ value is 159.34 μM [6]. The ferric reducing antioxidant power demonstrates the compound's ability to donate electrons and reduce metal ions [17].
The compound also exhibits enzyme inhibition properties against digestive enzymes [19]. Daphnetin demonstrates competitive inhibition of human salivary α-amylase, pancreatic α-amylase, and α-glucosidase, indicating potential applications in glucose metabolism regulation [19]. The inhibition mechanism involves competitive binding at the enzyme active sites [19].
Structure-activity relationship studies reveal that the catechol moiety at positions 7 and 8 is essential for the biological activity of daphnetin [6] [13]. The adjacent hydroxyl groups enable intramolecular hydrogen bonding and contribute to the compound's antioxidant capacity through electron donation mechanisms [17] [35]. Modification or protection of these hydroxyl groups significantly reduces biological activity, as demonstrated by diacetyl daphnetin derivatives showing dramatically decreased antioxidant activity with EC₅₀ values exceeding 698 μM [6].
Substitution at the C-4 position produces varying effects on antioxidant activity [6] [17]. The introduction of electron-withdrawing hydrophilic groups, particularly carboxyl functionality, enhances antioxidant capacity [17]. 4-carboxymethyl daphnetin demonstrates the strongest antioxidant activity among tested derivatives with an EC₅₀ value of 31.38 μM in 2,2'-diphenyl-1-picrylhydrazyl assays [6] [17]. This derivative also exhibits improved metabolic stability with a five-fold longer half-life compared to the parent compound [6].
Electron-withdrawing groups at C-4, such as trifluoromethyl substituents, show minimal improvement in antioxidant activity with EC₅₀ values of 45.69 μM [6]. Conversely, electron-donating groups like methyl substituents reduce antioxidant activity, with 4-methyl daphnetin showing an EC₅₀ value of 85.63 μM [6]. Hydrophobic phenyl group substitutions at both C-3 and C-4 positions negatively impact antioxidant activity [17].
Modifications at the C-3 position demonstrate different structure-activity patterns [6] [13]. 3-carboxyl substitution produces moderate enhancement with an EC₅₀ value of 37.67 μM, while 3-phenyl substitution shows slight improvement at 43.67 μM [6]. However, the positive effects of electron-withdrawing groups are less pronounced at C-3 compared to C-4 substitutions [17].
The structure-activity relationships extend to protein kinase inhibition, where the hydroxylation at C-8 appears essential for inhibitory activity [15]. Comparison with other coumarin derivatives lacking the C-8 hydroxyl group shows significantly reduced or absent protein kinase inhibitory effects [15]. The planar structure and electron distribution within the aromatic system contribute to binding affinity and selectivity for various molecular targets [13] [24].
Table 1: Physical and Chemical Properties of Daphnetin
Property | Value | Source/Method |
---|---|---|
Molecular Formula | C₉H₆O₄ | Chemical Database |
Molecular Weight | 178.14 g/mol | Calculated |
Melting Point | 265-268°C (dec.) | Experimental |
Density | 1.6 ± 0.1 g/cm³ | Predicted |
Boiling Point | 430.4 ± 45.0°C | Predicted |
pKa (predicted) | 7.61 ± 0.20 | Predicted |
LogP | 0.77-0.884 | Experimental/Predicted |
Solubility in Water | 176.7 μg/mL | Experimental |
Solubility in Methanol | 485.4 μg/mL | Experimental |
Solubility in Ethanol | 230.06 μg/mL | Experimental |
Table 2: Spectroscopic Characteristics of Daphnetin
Technique | Assignment/Fragment | Value/Chemical Shift |
---|---|---|
¹H NMR (DMSO-d₆) | H-3 (coumarin) | δ 6.19 (d, J=9.6 Hz) |
¹H NMR (DMSO-d₆) | H-4 (coumarin) | δ 7.90 (d, J=9.0 Hz) |
¹H NMR (DMSO-d₆) | OH groups | δ 9.33, 10.01 (brs) |
¹³C NMR (DMSO-d₆) | C-2 (carbonyl) | δ 160.4 |
¹³C NMR (DMSO-d₆) | C-7 | δ 149.7 |
¹³C NMR (DMSO-d₆) | C-8 | δ 132.1 |
IR (KBr) | O-H stretch | 3572 cm⁻¹ |
IR (KBr) | C=O stretch (lactone) | 1718 cm⁻¹ |
MS (ESI+) | Molecular ion [M+H]⁺ | m/z 179 |
Table 3: Structure-Activity Relationship of Daphnetin Derivatives
Structural Modification | Antioxidant Activity (DPPH EC₅₀) | Key Findings |
---|---|---|
Parent compound | 46.20 μM | Baseline activity |
4-Carboxymethyl substitution | 31.38 μM | Enhanced activity + stability |
4-Trifluoromethyl substitution | 45.69 μM | Minimal improvement |
4-Methyl substitution | 85.63 μM | Reduced activity |
3-Carboxyl substitution | 37.67 μM | Moderate enhancement |
Catechol group protection | 698.04 μM | Significant activity loss |
Irritant